molecular formula C7H9FN2 B13141971 (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine

Cat. No.: B13141971
M. Wt: 140.16 g/mol
InChI Key: JMWKMDAXGWSOFO-YFKPBYRVSA-N
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Description

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine is a chiral amine compound featuring a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoropyridine-2-carbaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a precursor compound.

    Biocatalysis: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity for these targets. The amine group can form hydrogen bonds with active site residues, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-Fluoropyridin-2-yl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.

    1-(6-Chloropyridin-2-yl)ethan-1-amine: A similar compound with a chlorine atom instead of fluorine, which may have different reactivity and applications.

    1-(6-Methylpyridin-2-yl)ethan-1-amine: A compound with a methyl group on the pyridine ring, affecting its chemical properties and uses.

Uniqueness

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1S)-1-(6-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

JMWKMDAXGWSOFO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)F)N

Canonical SMILES

CC(C1=NC(=CC=C1)F)N

Origin of Product

United States

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